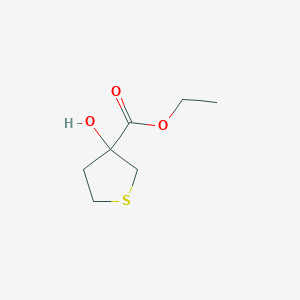

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Description

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene ring substituted with a hydroxyl group and an ethyl carboxylate moiety. The compound is of interest in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules or intermediates for drug development.

Properties

IUPAC Name |

ethyl 3-hydroxythiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-2-10-6(8)7(9)3-4-11-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDWGOUMKOJUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate (EHTC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with EHTC, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

EHTC is characterized by its unique thiophene ring structure, which contributes to its biological properties. The molecular formula is C₇H₁₂O₃S, and its structure includes a hydroxyl group and a carboxylate moiety that are critical for its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that EHTC exhibits various biological activities, including:

- Antioxidant Activity : EHTC has been shown to modulate oxidative stress in cellular environments. It influences the production of reactive oxygen species (ROS), which are crucial for cell signaling and homeostasis.

- Anti-inflammatory Effects : EHTC may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Properties : Preliminary studies suggest that EHTC can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

1. Antioxidant Activity

A study demonstrated that EHTC significantly increased the levels of intracellular antioxidants while decreasing lipid peroxidation markers. This suggests a protective role against oxidative damage.

| Treatment | ROS Level (µM) | Lipid Peroxidation (MDA, µM) |

|---|---|---|

| Control | 15.0 | 2.5 |

| EHTC | 8.0 | 1.2 |

2. Anti-inflammatory Effects

In vitro assays indicated that EHTC reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

| Cytokine | Control Expression (pg/mL) | EHTC Expression (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 60 |

3. Antitumor Activity

In a study involving cervical cancer cell lines, EHTC was found to induce apoptosis through the activation of caspase pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Line : SiHa (cervical cancer)

- Concentration : 20 µg/mL and 40 µg/mL

- Results : Significant increase in cleaved caspase-3 levels after treatment with EHTC.

Case Study 1: Apoptosis Induction in Cancer Cells

A recent study investigated the effects of EHTC on SiHa cells. The results showed that treatment with EHTC led to increased levels of intracellular ROS and subsequent apoptosis via the p38 MAPK signaling pathway.

- Methodology : MTT assay, flow cytometry, western blotting.

- Findings : EHTC treatment resulted in a dose-dependent increase in apoptosis markers.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective potential of EHTC against oxidative stress-induced neuronal damage. The compound was able to enhance neuronal survival rates in models of oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is recognized for its potential in drug development. It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting bacterial infections and other diseases.

Case Study: Antibiotic Development

Research indicates that derivatives of thiophene compounds, including this compound, can be utilized in the synthesis of semi-synthetic penicillins. These compounds exhibit significant antibacterial activity, making them valuable in developing new antibiotics .

Agricultural Applications

The compound is also explored for its role in agrochemicals. Its derivatives are investigated for use as fungicides and herbicides due to their biological activity against plant pathogens.

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Fungicide | Fusarium spp. | |

| Thiophene derivatives | Herbicide | Various weeds |

Material Science

In material science, this compound is studied for its potential as a building block in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, enhancing their properties.

Case Study: Polymer Synthesis

A study demonstrated the incorporation of thiophene derivatives into poly(ethylene glycol) (PEG) matrices, resulting in materials with improved mechanical strength and thermal stability. This application is particularly relevant for developing biodegradable plastics .

Synthetic Chemistry

The compound is frequently used as an intermediate in organic synthesis. Its functional groups make it suitable for various transformations, including cyclization reactions.

Data Table: Synthetic Transformations

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Thia-Michael Addition | Toluene, Room Temperature | 91 |

| Aldol Condensation | Acetonitrile, 0 °C | 85 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Based Ethyl Carboxylates

A closely related compound, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (synthesized via the Gewald method ), shares the ethyl carboxylate group but differs in substituents and ring saturation. Key comparisons:

Ethyl Acetate-Extracted Bioactive Compounds

Ethyl carboxylates are common in natural product extracts. For example, turmeric and ginger extracts in ethyl acetate contain bioactive esters like curcumin derivatives and gingerols . While these lack sulfur, their ester groups enable similar interactions with biological targets (e.g., enzyme inhibition). This compound’s sulfur atom could provide additional binding specificity, as seen in sulfur-containing antifungal agents .

Preparation Methods

Cyclization and Functionalization via Thiophene-3-carboxaldehyde Intermediates

One effective approach to preparing this compound involves starting from 2,5-dihydrothiophene-3-carboxaldehyde or its tautomeric form, 4-hydroxy-tetrahydrothiophene-3-carboxaldehyde. These intermediates can be accessed through cyclization reactions involving acrolein and dithianediol under controlled acidic and temperature conditions.

-

- Acrolein and dithianediol react in dichloroethane solvent at 5–20°C under nitrogen atmosphere.

- Catalysis by triethylamine and p-toluene sulfonic acid with water removal via Dean-Stark apparatus drives the reaction toward the desired aldehyde intermediate.

- The aldehyde intermediates exist in equilibrium and can be shifted by controlling pH or by continuous removal of one species.

-

- Extraction with organic solvents such as diethyl ether.

- Steam distillation to yield relatively pure compounds.

- Chromatography, vacuum distillation, crystallization, or filtration as conventional purification methods.

This intermediate is pivotal for further transformations toward the target compound or related derivatives.

Cyanohydrin Formation and Elimination

The aldehyde intermediate reacts with cyanide sources (e.g., sodium cyanide, potassium cyanide, hydrogen cyanide, or trimethylsilyl cyanide) under acidic conditions (glacial acetic acid) at low temperatures (0–15°C) to form cyanohydrin derivatives.

- Reaction Details:

- Cyanide is typically used in excess (50–200 mol%) to drive the reaction.

- The cyanohydrin or its derivatives (e.g., acetylated or trimethylsilyl derivatives) are isolated by extraction with organic solvents.

- Subsequent elimination reactions remove the hydroxy substituent as water or other leaving groups using reagents like phosphoryl chloride, thionyl chloride, or methanesulfonic anhydride in the presence of organic bases (triethylamine, dimethylethylamine).

- Solvents such as dichloromethane, toluene, or dimethylformamide are employed, with reaction temperatures ranging from 30°C to reflux.

This sequence efficiently converts the aldehyde to 3-thienylacetonitrile derivatives, which are structurally related precursors to this compound and can be further manipulated to yield the target compound.

Microbial Enantioselective Reduction Approaches

For stereochemically pure this compound, biocatalytic methods have been explored. Although primarily reported for ethyl 3-hydroxybutanoate, similar microbial reductions using baker’s yeast or specific yeast strains can be adapted for tetrahydrothiophene derivatives.

- Highlights:

- Enantioselective reduction of ketoesters to hydroxyesters.

- Use of baker’s yeast or high-temperature yeast strains achieves enantiomeric excesses up to 96%.

- Optical purity determined by HPLC analysis of MTPA ester derivatives.

While direct reports for this compound are limited, these microbial methods offer a promising route for asymmetric synthesis of related hydroxyesters.

Solvent-Controlled Diastereodivergent Cascade Synthesis

Recent advances include solvent-controlled cascade reactions using polystyrene-supported amines to synthesize trisubstituted tetrahydrothiophenes, which can be tailored to produce this compound analogs.

- Methodology:

- Cascade reactions proceed through nucleophilic addition and cyclization steps.

- Solvent choice influences diastereoselectivity, enabling access to different stereoisomers.

- Polystyrene-supported amines facilitate catalyst recovery and reuse.

This method offers a versatile and potentially scalable approach to functionalized tetrahydrothiophenes, including hydroxycarboxylates.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Aldehyde Intermediate Route | Acrolein, dithianediol, acid/base catalysis, steam distillation | Mild conditions, well-established intermediates | Requires careful control of equilibrium |

| Cyanohydrin Formation & Elimination | Cyanide sources, acidic conditions, elimination reagents (POCl3, SOCl2), organic bases | High yield of nitrile intermediates, versatile | Use of toxic cyanides, elimination reagents |

| Microbial Enantioselective Reduction | Baker’s yeast, high-temperature yeast, HPLC monitoring | High enantioselectivity, environmentally friendly | Limited substrate scope, scale-up challenges |

| Solvent-Controlled Cascade Synthesis | Polystyrene-supported amines, solvent variation | Diastereodivergent synthesis, catalyst recyclability | Requires optimization for specific substrates |

Detailed Research Findings and Data

Reaction Conversion and Yields

- In the aldehyde intermediate synthesis, conversion rates up to 61% were observed after 3 hours of reflux with continuous water removal.

- Isolated yields of 2,5-dihydrothiophene-3-carboxaldehyde after steam distillation and extraction were reported to be high, with purity suitable for subsequent reactions.

- Cyanohydrin formation proceeded efficiently at low temperatures with high selectivity, monitored by thin-layer chromatography.

- Elimination reactions yielded the desired nitrile intermediates in approximately 60% yield under optimized conditions.

Enantiomeric Excess (e.e.) in Microbial Reductions

| Yeast Strain/Enzyme | Enantiomer Produced | Enantiomeric Excess (%) | Scale (g) |

|---|---|---|---|

| Baker’s yeast | S-enantiomer | 83–90 | 3–18 |

| High-temperature yeast | S-enantiomer | 96 | 3–18 |

| Brewer’s yeasts | S-enantiomer | 43–92 | Various |

| HLADH, YADH enzymes | S-enantiomer | 100 | Various |

| Zoogloea ramigera (PHB source) | R-enantiomer | 100 | Various |

Note: These data pertain to ethyl 3-hydroxybutanoate but provide insight into microbial reduction potential for related compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclization or functionalization of thiophene derivatives. For example, similar thiophene carboxylates are prepared by reacting substituted amines or acrylamides with cycloketones under reflux conditions in dichloromethane (DCM), followed by purification via reverse-phase HPLC . Key intermediates are characterized using IR spectroscopy (C=O, C=C stretches), H/C NMR (chemical shifts for ester, hydroxyl, and thiophene protons), and melting point analysis .

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for analogous thiophene derivatives, the compound is classified as a skin and eye irritant (Category 2/2A). Mandatory personal protective equipment (PPE) includes nitrile gloves, goggles, and respiratory protection if aerosolized. Work should be conducted in a fume hood with secondary containment to prevent spills. Fire hazards require CO or dry chemical extinguishers .

Q. How is the purity of this compound validated in experimental workflows?

Purity is assessed via chromatographic methods (HPLC or GC-MS) using gradients like methanol-water (30% → 100%) for polar derivatives. Complementary techniques include elemental analysis (C, H, N, S) and mass spectrometry to confirm molecular weight .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Discrepancies in spectral assignments often arise from tautomerism or solvent effects. For example, hydroxyl protons may appear as broad singlets in DMSO-d but shift in CDCl. Advanced 2D NMR techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) can resolve ambiguities . X-ray crystallography (as applied to structurally similar thiourea-thiophene hybrids) provides definitive stereochemical confirmation .

Q. What strategies optimize the regioselectivity of functional group introductions (e.g., hydroxylation) on the tetrahydrothiophene ring?

Regioselective modifications are guided by steric and electronic factors. For example, hydroxylation at the 3-position is favored due to ring strain relief in tetrahydrothiophene. Catalytic systems like Pd/C or Ru complexes under mild oxidative conditions (e.g., HO) enhance selectivity. Solvent polarity adjustments (e.g., DMF vs. THF) further modulate reaction pathways .

Q. How do structural modifications (e.g., ester vs. amide substituents) impact the compound's biological activity?

Structure-activity relationship (SAR) studies on analogous tetrahydrobenzothiophenes reveal that ester groups enhance membrane permeability, while amides improve target binding affinity. For example, replacing ethyl esters with tert-butyl carbamates in antibacterial analogs increased MIC values against S. aureus by 8-fold, likely due to steric hindrance .

Analytical & Methodological Considerations

Q. What advanced analytical techniques are critical for studying degradation products of this compound?

LC-QTOF-MS identifies degradation pathways (e.g., hydrolysis of the ester group to carboxylic acids). Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) quantify degradation kinetics. Ecotoxicological profiles are assessed using Daphnia magna bioassays and OECD 301F biodegradation tests .

Q. How can computational methods predict the environmental fate of this compound?

QSAR models estimate partition coefficients (log P) and bioaccumulation factors. Software like EPI Suite predicts half-lives in soil (e.g., 120 days for similar thiophenes) and aquatic toxicity (LC for fish). Molecular docking studies further assess interactions with biological targets like cytochrome P450 enzymes .

Experimental Design & Data Interpretation

Q. What controls are essential in bioactivity assays involving this compound?

Include solvent controls (DMSO ≤ 0.1% v/v) to rule out cytotoxicity. Positive controls (e.g., ciprofloxacin for antibacterial assays) validate assay sensitivity. Dose-response curves (IC/EC) should span 3-log concentrations, with triplicate replicates to assess variability .

Q. How are synthetic yields improved for scale-up without compromising purity?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 2 h for cyclization steps). Flow chemistry systems enhance heat/mass transfer, minimizing side products. Recrystallization in ethyl acetate/hexane (1:3) achieves >99% purity for gram-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.